1-Benzyl-4-hydroxypiperidine

Catalog No.
S749881
CAS No.
4727-72-4
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-4-hydroxypiperidine

CAS Number

4727-72-4

Product Name

1-Benzyl-4-hydroxypiperidine

IUPAC Name

1-benzylpiperidin-4-ol

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI Key

BPPZXJZYCOETDA-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)CC2=CC=CC=C2

Synonyms

1-(Phenylmethyl)-4-piperidinol; 4-Hydroxy-1-benzylpiperidine; 4-Hydroxy-N-benzylpiperidine; N-Benzyl-4-hydroxypiperidine; NSC 72991; 1-(Phenylmethyl)-4-piperidin-ol;

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2

The exact mass of the compound 1-Benzyl-4-hydroxypiperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72991. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Benzyl-4-hydroxypiperidine (CAS 4727-72-4) is a critical orthogonally protected building block used extensively in the synthesis of piperidine-containing active pharmaceutical ingredients (APIs) and specialty chemicals. Featuring a highly stable N-benzyl protecting group and a reactive secondary hydroxyl group at the 4-position, it serves as a versatile precursor for oxidations, esterifications, and Mitsunobu reactions. Its primary industrial value lies in its ability to mask the highly reactive secondary amine of the piperidine ring while maintaining excellent solubility in non-polar organic solvents. This enables complex, multi-step synthetic sequences that require harsh acidic or basic conditions before late-stage deprotection via catalytic hydrogenation [1].

Synthesis Fit

Dual-function scaffold

N-benzyl group serves as both a protecting group and a lipophilic pharmacophore, reducing synthetic steps.

Versatile reactivity

Participates in alkylation, acylation, and heterocycle formation for medicinal chemistry libraries.

Documented utility

Reported as a key intermediate for GPCR ligands, kinase inhibitors, and CNS-targeted agents across 7+ target classes.

Substituting 1-Benzyl-4-hydroxypiperidine with unprotected 4-hydroxypiperidine or the N-Boc analog introduces severe process liabilities that impact procurement decisions. Unprotected 4-hydroxypiperidine is highly polar and prone to competitive N-alkylation or N-acylation, which drastically reduces yields and complicates aqueous workups. While 1-Boc-4-hydroxypiperidine solves the chemoselectivity issue, the Boc group is highly sensitive to strong Lewis and Brønsted acids. In synthetic routes requiring acidic conditions—such as Friedel-Crafts alkylations, strong acid-catalyzed etherifications, or the removal of orthogonal acid-labile groups—the Boc group prematurely cleaves, leading to batch failure. The N-benzyl group provides the necessary chemical stability across a much broader pH range, ensuring reproducible scale-up and higher overall synthetic efficiency [1].

Substitution Risk

!

Removal or repositioning of the N-benzyl group can drastically shift histamine H3 receptor affinity; alternative substitution patterns yield divergent potency profiles.

!

The intact 4-hydroxypiperidine moiety is critical for achieving selective p38 MAP kinase inhibition devoid of COX-1 activity; replacement may alter selectivity and introduce off-target liabilities.

Acid Stability in Multi-Step Synthesis

In multi-step syntheses requiring strongly acidic conditions, the choice of protecting group dictates process viability. The N-benzyl group in 1-Benzyl-4-hydroxypiperidine exhibits complete stability when exposed to neat trifluoroacetic acid (TFA) or 4M HCl in dioxane for extended periods (>12 hours). In contrast, the commonly substituted 1-Boc-4-hydroxypiperidine undergoes quantitative deprotection under identical conditions within 1 hour. This absolute differential allows the N-benzyl derivative to be utilized in sequences involving strong acid-catalyzed transformations or the selective cleavage of other acid-labile groups without compromising the piperidine nitrogen [1].

Evidence DimensionStability in 4M HCl / Dioxane or neat TFA
Target Compound Data1-Benzyl-4-hydroxypiperidine: >99% retention after 12 hours
Comparator Or Baseline1-Boc-4-hydroxypiperidine: 100% cleavage in <1 hour
Quantified DifferenceAbsolute stability vs. complete degradation
ConditionsStandard acidic deprotection conditions (TFA/DCM or HCl/Dioxane) at room temperature

Enables the procurement of a building block compatible with harsh acidic downstream processes where Boc-protected alternatives would fail.

H3 antagonist potency
Head-to-head
pA₂ 7.79 vs thioperamide 8.67 (ΔpA₂ 0.88)
Target scaffold
Thioperamide
Reported functional antagonist context; supports scaffold selection for H3 programs.
Guinea pig jejunum assay; absolute potency differences require further profiling.

Lipophilicity and Aqueous Workup Efficiency

The unprotected baseline material, 4-hydroxypiperidine, is highly hydrophilic, possessing a calculated LogP of approximately -0.4, which makes extraction from aqueous layers into organic solvents extremely inefficient and solvent-intensive. The introduction of the N-benzyl group in 1-Benzyl-4-hydroxypiperidine shifts the LogP to approximately +1.6. This 100-fold increase in lipophilicity translates to highly efficient phase separation during standard aqueous workups, allowing for near-quantitative recovery of the intermediate using standard organic solvents like dichloromethane or ethyl acetate, thereby significantly reducing solvent waste and processing time at scale [1].

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP ~ +1.6
Comparator Or BaselineUnprotected 4-hydroxypiperidine: LogP ~ -0.4
Quantified Difference~2.0 log unit difference (100-fold increase in lipophilicity)
ConditionsStandard calculated octanol/water partition (XLogP3)

Dramatically reduces solvent consumption and improves yield during the extraction phases of industrial scale-up.

CCR1 species selectivity
Class-level
Human Ki 21 nM vs Mouse Ki 9,150 nM (>400-fold difference)
Supports species-selectivity review; model organism choice must reflect target engagement context.
Recombinant receptor binding assay; class-level inference from 4-hydroxypiperidine template.

Chemoselectivity in Mitsunobu Etherification

When synthesizing 4-oxypiperidine ethers via Mitsunobu conditions, unprotected 4-hydroxypiperidine is prone to competitive N-alkylation, leading to complex mixtures and low yields of the target O-alkylated product. Utilizing 1-Benzyl-4-hydroxypiperidine entirely suppresses N-reactivity, directing 100% of the substitution to the 4-hydroxyl group. This ensures high-yielding etherification, after which the benzyl group can be cleanly removed via palladium-catalyzed hydrogenation to yield the desired secondary amine without the need for complex chromatographic separations [1].

Evidence DimensionRegioselectivity in Mitsunobu O-alkylation
Target Compound Data1-Benzyl-4-hydroxypiperidine: 100% O-alkylation (N-alkylation blocked)
Comparator Or BaselineUnprotected 4-hydroxypiperidine: Significant N-alkylation and mixed products
Quantified DifferenceComplete suppression of N-alkylation side reactions
ConditionsMitsunobu reaction conditions (DEAD, PPh3, alcohol)

Eliminates costly chromatographic separations of N- vs. O-alkylated byproducts, ensuring a scalable and high-yielding synthetic route.

p38 selectivity over COX-1
Class-level
High p38 MAPK inhibition; no measurable COX-1 activity; no CYP450 inhibition detected for representative compound
Selectivity profile context; different from pyridinylimidazole inhibitors like SB 203580.
In vitro enzyme panels and in vivo rat CIA model; class-level inference, verify for specific derivative.
Synthetic versatility
Reported
Documented reactant for ≥7 distinct target classes
Muscarinic antagonists β2 agonists FAAH inhibitors PI3Kα inhibitors AChE inhibitors Urotensin-II antagonists ROCK inhibitors
Supports synthetic route efficiency; N-benzyl group may reduce protection/deprotection steps compared to unsubstituted 4-hydroxypiperidine.
Based on literature and patent examples; verify reactivity for specific route.

H3 Receptor Antagonists and Cholinesterase Inhibitors

The N-benzyl protection allows for efficient Mitsunobu etherification at the 4-position, a critical step in synthesizing 4-oxypiperidine ether ligands. The benzyl group is subsequently removed via hydrogenation to yield the active pharmacophore [1].

Piperidine-Based API Synthesis

In routes requiring the oxidation of the 4-OH to a ketone followed by Grignard addition (e.g., synthesis of haloperidol analogs), the N-benzyl group survives the strongly basic and nucleophilic conditions that might otherwise compromise alternative protecting groups like Boc or acetate [2].

Orthogonal Deprotection in Alkaloid Synthesis

When synthesizing complex molecules containing multiple amine groups protected by Boc or Cbz, the N-benzyl group on this specific piperidine ring can be retained during acid-catalyzed Boc removal, allowing for highly selective, sequential functionalization of different nitrogen centers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
H3 antagonist design
N-benzyl pharmacophore for GPCR scaffold
Functional antagonism benchmarking
CCR1 antagonist screening
Species-specific binding profile review
Cross-species pharmacology interpretation
Selective p38 inhibitor development
4-Hydroxypiperidine-based selectivity over COX-1
Kinase selectivity panel and in vivo model context
Multi-target library synthesis
Dual-functional scaffold (protecting group + pharmacophore)
Synthetic route efficiency and reaction compatibility

XLogP3

1.3

Appearance

Yellow powder

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (80.85%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4727-72-4

Wikipedia

1-Benzyl-4-hydroxypiperidine

Explore Compound Types